tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Overview
Description
Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O2 . It is a solid substance at 20 degrees Celsius . The compound is white to light yellow in color and appears as a powder or crystal .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 198.27 g/mol . The specific rotation is between -43.0 to -47.0 degrees (C=1, CHCl3) .Scientific Research Applications
Peptide Synthesis
This compound is often used in peptide synthesis . The Boc group (tert-butoxycarbonyl) is a common protecting group used in the synthesis of peptides. It protects the amine group during peptide bond formation and can be removed under acidic conditions .
Asymmetric Organocatalysis
The compound has been used in asymmetric organocatalysis, specifically in the Biginelli reaction . This reaction is a multicomponent reaction that leads to the formation of 3,4-dihydropyrimidin-2 (1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity .
Active Pharmaceutical Intermediate
It is used as an active pharmaceutical intermediate . This means it is a compound that is used in the production of pharmaceuticals .
Development of B-Raf Inhibitors
The compound has been used in the development of indazolylpyrazolo [1,5-a]pyrimidine analogs based B-Raf inhibitors . B-Raf is a protein that is involved in sending signals inside cells, and it is considered a target for cancer therapy .
Development of CCR2 Antagonists
CCR2 is a chemokine receptor, and antagonists of this receptor have potential therapeutic applications in inflammatory diseases and cancer . This compound has been used in the development of such antagonists .
6. Development of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists The α4β2 nicotinic acetylcholine receptor is a type of protein in the brain that is involved in the transmission of signals in the nervous system . This compound has been used in the development of partial agonists for this receptor, which could have potential therapeutic applications .
7. Development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors 11β-HSD1 is an enzyme that plays a role in the metabolism of glucocorticoids, hormones that are involved in a wide range of physiological processes . This compound has been used in the development of inhibitors of this enzyme, which could have potential therapeutic applications .
Synthesis of Complex Molecular Architectures
This compound has been used in the synthesis of complex molecular architectures . This involves the creation of molecules with complex structures, which can have a wide range of applications in areas such as materials science and drug discovery .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-5-6-4-7(11)8(12)14-6/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUFZHMJIBJMPC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460173 | |
Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
CAS RN |
113775-22-7 | |
Record name | tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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